N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
Benzothiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They are found in many marine as well as natural plant products .
Synthesis Analysis
Benzothiazole derivatives can be synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
Benzothiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis
The substitution of nitro and methoxy groups at the 4th position of the phenyl ring can improve the antibacterial action of benzothiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole compound can vary depending on its structure. For example, 4-(1,3-benzothiazol-2-yl)butanoic acid is a solid at room temperature .Scientific Research Applications
Antibacterial and Antifungal Applications
Research indicates that compounds related to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide demonstrate significant antibacterial and antifungal properties. For instance, Senthilkumar et al. (2021) synthesized a similar compound which showed considerable activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans. Similarly, Palkar et al. (2017) designed and synthesized benzothiazolyl substituted pyrazol-5-ones that displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells. Incerti et al. (2017) synthesized benzothiazole derivatives that exhibited potent antimicrobial properties against various bacterial and fungal species, including plant, animal, and human pathogens, as well as food contaminating species. This implies the potential use of these compounds in treating infections or in applications where antimicrobial properties are desired (Senthilkumar, Umarani, & Satheesh, 2021; Palkar et al., 2017; Incerti et al., 2017).
Anticancer Activity
Compounds structurally similar to this compound have shown promising anticancer effects. The research by Ostapiuk et al. (2017) synthesized new benzothiazole derivatives, two of which exhibited a significant ability to inhibit the growth of human tumor cells, suggesting that these derivatives could be valuable in the search for new anticancer agents. Additionally, Eshghi et al. (2019) synthesized N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, which demonstrated cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Ostapiuk et al., 2017; Eshghi et al., 2019).
Chemosensor Applications
Coumarin benzothiazole derivatives structurally related to the compound have been investigated for their potential as chemosensors. Wang et al. (2015) synthesized four coumarin benzothiazole derivatives and studied their ability to detect cyanide anions. They found that these compounds could recognize cyanide anions through different mechanisms, indicating their utility as chemosensors in various applications (Wang et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory effects against this bacterium, suggesting it may have potential as an anti-tubercular agent .
Mode of Action
This interaction disrupts the bacterium’s normal functions, leading to its eventual death .
Biochemical Pathways
Given its inhibitory effect on the bacterium, it’s likely that it disrupts essential biochemical pathways, such as those involved in cell wall synthesis or energy production .
Pharmacokinetics
tuberculosis suggests it may have favorable pharmacokinetic properties that allow it to reach and act on its target effectively .
Result of Action
The compound’s action results in the inhibition of M. tuberculosis growth, leading to the death of the bacterium . This suggests that the compound could potentially be used to treat tuberculosis, although further studies are needed to confirm this.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . .
Safety and Hazards
While specific safety and hazard information for “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide” is not available, it’s important to note that some benzothiazole compounds can be hazardous. For example, (Benzothiazol-2-ylthio)methyl thiocyanate (TCMTB) is a potential carcinogen, a hepatotoxin, and a skin sensitizer .
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Molecular Mechanism
Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, suggesting a potential mechanism of action .
Metabolic Pathways
Benzothiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis, suggesting a potential involvement in this metabolic pathway .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4OS3/c23-15(17-20-11-6-2-4-8-14(11)26-17)22-18-21-12(9-24-18)16-19-10-5-1-3-7-13(10)25-16/h1-9H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXLKPDIOPYUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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